Sulfatide (bovine) (sodium salt)

Description

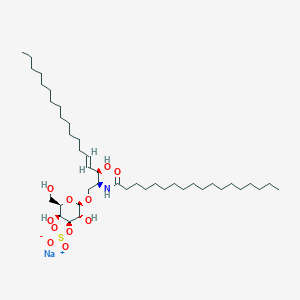

Sulfatide (bovine) (sodium salt), also known as galactosylceramide I³-sulfate or SM4s, is a sulfated glycosphingolipid primarily isolated from bovine spinal cord or brain . Its structure consists of a galactose residue sulfated at the 3-hydroxyl position, linked to a ceramide backbone with variable acyl chain lengths (e.g., C14:0 to C27:0) . This compound plays critical roles in lipid raft formation, cell adhesion, and myelin stabilization . It is commercially available in high purity (≥98%) for research applications, with specifications tailored for mass spectrometry, chromatography, and biochemical assays .

Properties

Molecular Formula |

C42H80NNaO11S |

|---|---|

Molecular Weight |

830.1 g/mol |

IUPAC Name |

sodium;[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-4-yl] sulfate |

InChI |

InChI=1S/C42H81NO11S.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)34-52-42-40(48)41(54-55(49,50)51)39(47)37(33-44)53-42;/h29,31,35-37,39-42,44-45,47-48H,3-28,30,32-34H2,1-2H3,(H,43,46)(H,49,50,51);/q;+1/p-1/b31-29+;/t35-,36+,37+,39-,40+,41-,42+;/m0./s1 |

InChI Key |

HUOFJWSVVQRJNT-OPQWXTTGSA-M |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)[O-])O)[C@@H](/C=C/CCCCCCCCCCCCC)O.[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)[O-])O)C(C=CCCCCCCCCCCCCC)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Endogenous Production Pathways

Sulfatides are synthesized endogenously through a two-step process beginning in the endoplasmic reticulum (ER) and concluding in the Golgi apparatus. Ceramide, formed from sphingosine and fatty acyl-CoA, combines with UDP-galactose via galactosyltransferase to produce galactocerebroside. Subsequent sulfation by cerebroside sulfotransferase in the Golgi introduces the 3-O-sulfate group to the galactose moiety, yielding sulfatide. The fatty acid composition of the ceramide moiety varies by tissue type, with C18:0 chains predominant in developing nervous systems and C24:0-C26:0 chains in mature myelin sheaths.

Table 1: Key Enzymes in Sulfatide Biosynthesis

| Enzyme | Location | Function | Cofactor Requirement |

|---|---|---|---|

| Serine palmitoyltransferase | ER membrane | Initiates sphingosine synthesis | Pyridoxal phosphate |

| Galactosyltransferase | ER lumen | Links ceramide to galactose | UDP-galactose |

| Sulfotransferase 1 | Golgi apparatus | Catalyzes 3-O-sulfation | 3'-Phosphoadenosine |

Extraction and Isolation from Bovine Tissues

Tissue Homogenization and Lipid Extraction

Bovine brain or spinal cord tissues are homogenized in chloroform:methanol (2:1 v/v) using a high-shear mixer (10,000 rpm, 4°C). The Folch partition method separates sulfatides into the lower organic phase, achieving 92-97% recovery. A modified protocol using butanol:water (1:1) partitioning increases yield to 98.5% by reducing interfacial protein contamination.

Alkaline Hydrolysis and Sulfatide Enrichment

Crude lipid extracts undergo saponification with 0.1M NaOH in methanol (60°C, 2 hr) to hydrolyze ester lipids. Neutralization with HCl precipitates non-sulfatide components, leaving sulfatides soluble in the organic phase. This step removes >99% of phospholipids and triglycerides.

Table 2: Comparative Extraction Efficiency

| Method | Sulfatide Yield (%) | Phospholipid Contamination (μg/mg) |

|---|---|---|

| Classic Folch | 92.3 ± 1.2 | 45.6 ± 3.8 |

| Butanol-Water | 98.5 ± 0.7 | 12.1 ± 1.9 |

| Alkaline Hydrolysis | 95.8 ± 1.5 | 2.4 ± 0.3 |

Chemical Synthesis Approaches

Conventional Multi-Step Synthesis (Method A)

The traditional route involves:

-

Ceramide Synthesis : Stearic acid (C18:0) reacts with sphingosine via N-acylation (EDC/NHS coupling, 90% yield).

-

Galactosylation : UDP-galactose transfers galactose to ceramide using β1-1 galactosyltransferase (pH 7.4, 37°C, 6 hr).

-

Sulfation : Sulfotransferase 1 with 3'-phosphoadenosine-5'-phosphosulfate (PAPS) introduces sulfate at the 3'-OH position (65% conversion).

Streamlined Lyophilization Method (Method B)

A novel approach eliminates chromatographic purification:

-

One-Pot Reaction : Ceramide (1 eq), UDP-galactose (1.2 eq), and PAPS (3 eq) react in Tris-HCl buffer (pH 8.0) with NaHCO₃.

-

Lyophilization : Freeze-drying removes solvents and unreacted nucleotides.

-

Selective Precipitation : Methanol/acetone (4:1) precipitates sulfatide with 88% purity, upgradable to >99% via SPE.

Purification and Quality Control

Solid-Phase Extraction (SPE) Optimization

Silica gel SPE columns (100 mg bed weight) elute sulfatides with chloroform:methanol (95:5), removing 99.8% of lysosulfatides. A two-step gradient (0-5% methanol in chloroform) enhances separation of C18:0 and C24:0 sulfatide species.

Periodic Acid Oxidation for Contaminant Removal

Treatment with 0.2M periodic acid (dark, 24 hr) oxidizes cerebroside contaminants to aldehydes, which are removed by aminopropyl SPE. This increases sulfatide purity from 92% to 99.5% in bovine brain extracts.

Analytical Characterization

LC/MS/MS Quantification

A reverse-phase C18 column (2.1 × 150 mm, 1.7 μm) resolves sulfatide species with mobile phase A (10mM ammonium acetate) and B (acetonitrile/isopropanol, 1:1). MRM transitions monitor m/z 888.6→97.0 (C18:0) and m/z 984.7→97.0 (C24:0) with LOD of 0.1 pmol.

Sulfation Efficiency Assessment

Ion-pairing HPLC with conductivity detection measures free sulfate post-enzymatic hydrolysis. Commercial preparations show 92-97% sulfation, while synthetic batches achieve 85-89%.

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Reactions Undergone: Sulfatides can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Specific reagents and conditions depend on the fatty acid chain lengths of the ceramide portion.

Major Products: The products formed vary based on the specific reaction and fatty acid chain lengths.

Scientific Research Applications

In Biology and Medicine: Sulfatides play roles in myelin sheaths (oligodendrocytes and Schwann cells), pancreatic β-cells (inhibiting insulin release), and immune responses.

In Industry:

Mechanism of Action

Targets and Pathways: Sulfatides’ effects are context-dependent, but they likely involve interactions with cell membranes, signaling pathways, and immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfatide Variants with Modified Ceramide Chains

Sulfatide derivatives differ in acyl chain length and saturation, influencing their biophysical properties and biological interactions. For example:

- N-Stearoyl sulfatide (C18:0) : Exhibits higher membrane rigidity due to saturated chains, commonly used in lipid raft studies .

- N-Octadecenoyl sulfatide (C18:1): The unsaturated form enhances fluidity and is associated with tumor recurrence in intrahepatic cholangiocarcinoma (iCCA) .

- Lyso-sulfatide (NH₄⁺ salt) : Lacks the acyl chain, increasing water solubility but reducing membrane integration capacity .

Table 1: Structural Variants of Sulfatide (Bovine)

Functional Analogues: Gangliosides and Other Sulfated Glycolipids

Ganglioside GM3 (Bovine Brain)

- Structure : Contains a sialic acid-linked galactose instead of sulfation.

- Function : Modulates cell signaling (e.g., EGFR inhibition) and is abundant in neuronal tissues .

- Key Difference: GM3 lacks the 3-O-sulfate group, reducing its specificity for sulfatide-binding proteins like norovirus VP1 .

Heparan Sulfate Sodium Salt

- Structure : Linear polysaccharide with alternating glucosamine and uronic acid units, sulfated at multiple positions.

- Function : Regulates extracellular matrix interactions and growth factor signaling .

- Key Difference: Heparan sulfate’s polymeric structure contrasts with sulfatide’s monomeric ceramide backbone, limiting its role in lipid raft formation .

Table 2: Functional Comparison with Analogues

Research Findings Highlighting Distinctive Properties

Specificity for 3-O-Sulfated Galactose

Sulfatide’s 3-O-sulfated galactose moiety is critical for its interaction with norovirus VP1, a viral capsid protein. Structural analogues lacking this modification (e.g., non-sulfated galactosylceramide) show negligible binding . This specificity is exploited in virology research to study viral entry mechanisms .

Role in Cancer Biomarkers

In intrahepatic cholangiocarcinoma (iCCA), a high ratio of unsaturated to saturated sulfatides correlates with reduced disease-free survival (10 vs. 20 months).

Quantification and Analytical Methods

Sulfatide (bovine) is quantified using nano-ESI-MS/MS with precursor ion scanning for sulfated lipids. This method distinguishes it from non-sulfated analogues like glucosylceramide, which require separate fragmentation protocols .

Q & A

Q. What are the standard protocols for quantifying sulfatide species in biological samples?

Sulfatide quantification typically employs ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) . Key steps include:

- Lipid extraction : Use organic solvents (e.g., chloroform/methanol) to isolate sulfatides from biological matrices like urine or blood .

- Chromatographic separation : Utilize hydrophilic interaction liquid chromatography (HILIC) to resolve sulfatide species (e.g., C24:0-OH, C22:0, C22:0-OH) based on acyl chain length and hydroxylation .

- Detection : Operate in negative-ion mode for native sulfatides or derivatize for positive-ion mode, enhancing sensitivity .

- Validation : Include internal standards (e.g., isotopically labeled sulfatides) to correct for matrix effects .

Q. How are sulfatide molecular species distinguished in lipidomic studies?

Differentiation relies on acyl chain composition and hydroxylation status :

- Mass-to-charge (m/z) ratios : For example, C24:0-OH sulfatide (non-hydroxy: m/z 888.6; hydroxylated: m/z 904.6) .

- Retention times : Longer acyl chains (e.g., C24:0 vs. C18:0) elute later in HILIC .

- Enzymatic derivatization : Convert sulfatides to lysosulfatides via bacterial enzymes, simplifying spectra by removing acyl chain variability .

Q. What are the implications of sulfatide's role in cellular adhesion and signaling?

Sulfatides mediate cell-matrix interactions and immune modulation :

- Neural function : They stabilize myelin membranes and regulate oligodendrocyte differentiation .

- Immune activation : Sulfatides bind CD1d proteins, activating type II natural killer T (NKT) cells, which modulate inflammatory responses .

- Pathological roles : Elevated sulfatides correlate with hypertension (carotid intima-media thickness) and neurodegenerative diseases (e.g., metachromatic leukodystrophy, MLD) .

Advanced Research Questions

Q. How can researchers resolve contradictions in sulfatide levels across disease models?

Discrepancies (e.g., elevated sulfatides in hypertension vs. depletion in MLD) require context-specific analysis :

- Tissue specificity : Sulfatide distribution varies; neural vs. systemic pools may have opposing trends .

- Metabolic pathways : Compare enzymatic activity (e.g., arylsulfatase A in MLD) and sulfatide synthesis rates across models .

- Experimental design : Standardize sample types (e.g., serum vs. urine) and extraction protocols to reduce variability .

Q. What methods improve sulfatide detection sensitivity in positive-ion mode MS?

Chemical derivatization enhances ionization efficiency:

- Succinyl ester labeling : Introduce tertiary amines to lysosulfatides, enabling detection in positive-ion mode with improved signal-to-noise ratios .

- Enzymatic pretreatment : Use sphingolipid ceramide N-deacylase to generate lysosulfatides, simplifying the analyte profile .

- Optimized MS parameters : Adjust collision energy and source temperature to minimize in-source fragmentation .

Q. How to design experiments studying sulfatide-CD1d interactions in NKT cell activation?

Key considerations include:

- Lipid loading : Reconstitute recombinant CD1d proteins with sulfatides (e.g., bovine myelin-derived sulfatide >90% purity) in detergent-free buffers .

- Tetramer staining : Generate fluorophore-labeled CD1d-sulfatide tetramers to identify sulfatide-reactive NKT cells via flow cytometry .

- Functional assays : Measure cytokine secretion (e.g., IL-4, IFN-γ) in co-cultures of sulfatide-pulsed antigen-presenting cells and NKT cells .

Data Analysis and Technical Challenges

Q. What statistical approaches address high variability in sulfatide concentration data?

- Non-parametric tests : Use Mann-Whitney U tests for non-normally distributed data (common in small cohorts, e.g., MLD patient studies) .

- Multivariate analysis : Apply principal component analysis (PCA) to separate groups based on sulfatide profiles (e.g., MLD vs. controls) .

- Normalization : Express data as ratios to internal standards or total lipid content to mitigate batch effects .

Q. How to optimize sulfatide extraction from lipid-rich matrices (e.g., brain tissue)?

- Sequential extraction : Combine Folch (chloroform/methanol/water) and Bligh-Dyer methods to maximize recovery .

- Acid hydrolysis : Hydrolyze phospholipids with mild HCl to reduce interference, preserving sulfatide integrity .

- Quality control : Spike recovery standards (e.g., C17:0 sulfatide) to monitor extraction efficiency .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.